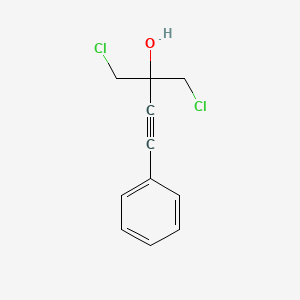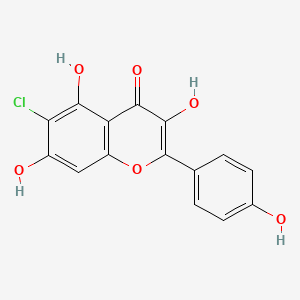
1,2-Diiodododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodododecane is an organic compound with the molecular formula C12H24I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a dodecane backbone. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diiodododecane can be synthesized through the iodination of dodecane. One common method involves the reaction of dodecane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. The reaction can be represented as follows:
C12H26+2I2→C12H24I2+2HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to dodecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts in the presence of a base.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Formation of dodecane.
Coupling: Formation of larger organic molecules or polymers.
Applications De Recherche Scientifique
1,2-Diiodododecane has several applications in scientific research:
Chemistry: Used as an alkylating agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-diiodododecane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds. In reduction reactions, the iodine atoms are removed, resulting in the formation of dodecane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Diiodododecane can be compared with other similar compounds such as:
1,10-Diiododecane: Similar structure but with iodine atoms at different positions.
1,12-Dibromododecane: Contains bromine atoms instead of iodine.
1,2-Dibromododecane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
This compound is unique due to its specific iodine substitution pattern, which imparts distinct reactivity and properties compared to its brominated counterparts. The presence of iodine atoms makes it more reactive in certain substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
92952-87-9 |
|---|---|
Formule moléculaire |
C12H24I2 |
Poids moléculaire |
422.13 g/mol |
Nom IUPAC |
1,2-diiodododecane |
InChI |
InChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
Clé InChI |
KTZDSDHHWYYITF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)








![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)

